

m-PEG10-amine molecular weight and PDI

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Compound of Interest		
Compound Name:	m-PEG10-amine	
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An In-depth Technical Guide to **m-PEG10-amine**: Molecular Weight and Polydispersity Index

Introduction

m-PEG10-amine (methoxy-polyethylene glycol-amine) is a discrete polyethylene glycol (dPEG®) derivative that is increasingly utilized in bioconjugation, drug delivery, and proteomics. As a heterobifunctional linker, it possesses a methoxy cap at one terminus and a reactive primary amine group at the other, connected by a hydrophilic chain of exactly ten ethylene glycol units. This precise chain length distinguishes it from traditional, polydisperse PEG polymers, offering significant advantages in the synthesis and characterization of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

This guide provides a detailed examination of the molecular weight and Polydispersity Index (PDI) of **m-PEG10-amine**, outlines the experimental protocols for its characterization, and illustrates its application in a common bioconjugation workflow.

Core Properties of m-PEG10-amine

The quantitative properties of **m-PEG10-amine** are summarized below. These values are based on its defined chemical structure as a single molecular entity.



Property	Value	Source
Chemical Formula	C21H45NO10	[1][2]
Molecular Weight (MW)	~471.6 g/mol	[1][2][3]
Polydispersity Index (PDI)	1 (theoretically)	

Understanding Molecular Weight and Polydispersity Index (PDI) Molecular Weight

The molecular weight of **m-PEG10-amine** is a fixed value derived from its precise chemical formula, C21H45NO10. Unlike traditional PEG polymers, which are mixtures of different chain lengths and are described by an average molecular weight, **m-PEG10-amine** is a single, pure compound. Its molecular weight is approximately 471.6 g/mol.

Polydispersity Index (PDI)

The Polydispersity Index (PDI) is a measure of the uniformity of chain lengths within a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

- For a perfectly uniform, or monodisperse, polymer where all molecules have the same chain length, the PDI is exactly 1.
- For polydisperse polymers, which contain a distribution of chain lengths, the PDI is greater than 1. Synthetic polymers produced through traditional polymerization often have PDI values ranging from 1.5 to 20, while more controlled methods can yield PDIs between 1.02 and 1.10.

m-PEG10-amine is a monodisperse or discrete PEG (dPEG®), meaning it is synthesized as a single chemical compound with a precise number of ethylene glycol units. Therefore, its theoretical PDI is 1. This uniformity is a significant advantage in pharmaceutical applications, as it ensures batch-to-batch consistency and simplifies the characterization of the final conjugated product.



Experimental Protocols for Characterization

To confirm the molecular weight and monodispersity of **m-PEG10-amine**, several analytical techniques can be employed.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is the ideal method for determining the exact molecular weight of a discrete compound like **m-PEG10-amine**. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for this purpose.

Detailed Protocol (MALDI-TOF MS):

- Sample Preparation:
 - Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4hydroxycinnamic acid (CHCA), in a solvent like ethanol or a mixture of acetonitrile and water.
 - Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol. This helps in the formation of single-charged ions ([M+Na]+), simplifying the spectrum.
 - Analyte Solution: Dissolve the m-PEG10-amine sample in an appropriate solvent (e.g., water, methanol) to a concentration of approximately 1-2 mg/mL.
- Spotting:
 - Mix the matrix, cationizing agent, and analyte solutions. A common ratio is 5:1:1 (v/v/v).
 - Spot approximately 0.5-1.0 μL of the mixture onto the MALDI target plate and allow it to air-dry completely, permitting co-crystallization.
- Data Acquisition:
 - Insert the target plate into the MALDI-TOF mass spectrometer.



 Acquire the mass spectrum in positive ion mode. The spectrum for a pure, monodisperse sample should show a single, sharp peak corresponding to the sodium adduct of m-PEG10-amine, confirming its molecular weight.

Gel Permeation Chromatography (GPC) for Purity and Monodispersity Confirmation

While PDI is theoretically 1, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is used to confirm the absence of impurities and verify the sample's monodisperse nature. A pure, monodisperse sample will produce a single, narrow, and symmetrical peak.

Detailed Protocol (Aqueous GPC):

- System Configuration:
 - An HPLC system equipped with a pump capable of precise isocratic flow, an autosampler,
 a column oven, and a differential refractive index detector (RID).
 - A GPC column suitable for aqueous mobile phases and the molecular weight range of interest (e.g., Agilent PLgel or Waters Ultrahydrogel).
- Experimental Conditions:
 - Mobile Phase: Ultrapure water or a buffered aqueous solution (e.g., phosphate-buffered saline).
 - Flow Rate: A constant flow rate, typically 0.5-1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure viscosity and retention time stability.
 - Injection Volume: 10-20 μL.
- Sample Preparation:



- Accurately weigh and dissolve the m-PEG10-amine sample in the mobile phase to a known concentration (e.g., 2-5 mg/mL).
- Filter the sample through a 0.22 μm syringe filter to remove any particulate matter.
- Analysis:
 - Inject the sample onto the GPC system.
 - The resulting chromatogram should display a single, sharp peak. The absence of other
 peaks indicates high purity. The narrowness of the peak is a qualitative confirmation of the
 sample's monodispersity.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

m-PEG10-amine is frequently used as a hydrophilic linker in the construction of ADCs to connect a cytotoxic payload to a monoclonal antibody. The workflow below illustrates this process.



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Caption: General workflow for synthesizing an Antibody-Drug Conjugate using a PEG linker.



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